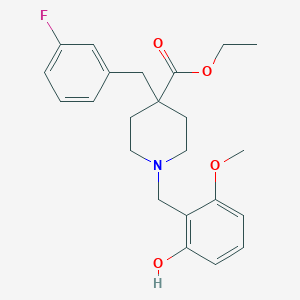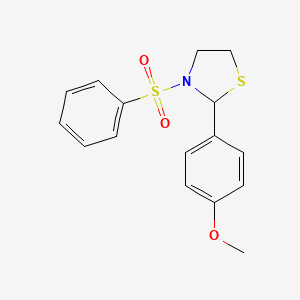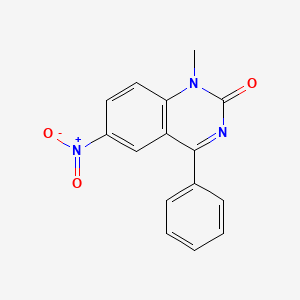
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of piperidinecarboxylates, which are known for their diverse biological activities.
作用機序
The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to possess antibacterial and antifungal activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to possess neuroprotective properties.
実験室実験の利点と制限
One of the advantages of using ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potent biological activity. It has been found to exhibit a wide range of activities, making it a versatile compound for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
合成法
The synthesis of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 3-fluorobenzylamine with 2-hydroxy-6-methoxybenzaldehyde in the presence of sodium borohydride. The resulting Schiff base is then reacted with ethyl 4-piperidinecarboxylate in the presence of acetic anhydride and triethylamine to yield the final product.
科学的研究の応用
Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-6-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in scientific research, particularly in drug development. It has been found to possess potent antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4/c1-3-29-22(27)23(15-17-6-4-7-18(24)14-17)10-12-25(13-11-23)16-19-20(26)8-5-9-21(19)28-2/h4-9,14,26H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVXPWCPABAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=CC=C2OC)O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5007603.png)
![(3R)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5007605.png)


![5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007621.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5007635.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5007643.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5007677.png)
